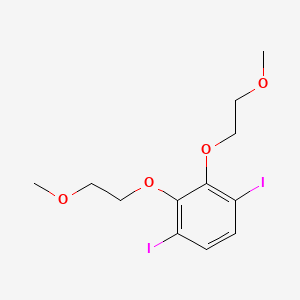
1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene is an organic compound with the molecular formula C12H16I2O4 and a molecular weight of 478.06 g/mol . This compound is characterized by the presence of two iodine atoms and two 2-methoxyethoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of iodine and a suitable catalyst to facilitate the iodination process .
Industrial Production Methods
Industrial production of 1,4-diiodo-2,3-bis(2-methoxyethoxy)benzene involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1,4-diiodo-2,3-bis(2-methoxyethoxy)benzene involves its interaction with specific molecular targets and pathways. The iodine atoms and 2-methoxyethoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Diiodo-2,5-bis(2-methoxyethoxy)benzene: Similar structure but with different substitution pattern on the benzene ring.
1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene: Similar structure but without iodine atoms.
Uniqueness
1,4-Diiodo-2,3-bis(2-methoxyethoxy)benzene is unique due to the specific positioning of the iodine atoms and 2-methoxyethoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H16I2O4 |
|---|---|
Molecular Weight |
478.06 g/mol |
IUPAC Name |
1,4-diiodo-2,3-bis(2-methoxyethoxy)benzene |
InChI |
InChI=1S/C12H16I2O4/c1-15-5-7-17-11-9(13)3-4-10(14)12(11)18-8-6-16-2/h3-4H,5-8H2,1-2H3 |
InChI Key |
IWBZOJHNFOTVAM-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(C=CC(=C1OCCOC)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















